

Introduction: The Strategic Value of Substituted Pyridines

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Compound of Interest

Compound Name: 3-Bromo-5-fluoro-2-methoxypyridine

Cat. No.: B1520508

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The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of various functional groups on this electron-deficient ring system allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. **3-Bromo-5-fluoro-2-methoxypyridine** has emerged as a particularly valuable building block due to its unique trifecta of functional groups, each conferring distinct and advantageous properties for the synthesis of complex drug candidates. [1] This guide will elucidate the chemical rationale that makes this compound an indispensable tool for the modern medicinal chemist.

Physicochemical and Structural Profile

3-Bromo-5-fluoro-2-methoxypyridine is a liquid at room temperature.[2][3] Its structural and physical properties are critical to its application in synthesis.

Property	Value	Source(s)
IUPAC Name	3-Bromo-5-fluoro-2-methoxypyridine	N/A
CAS Number	884494-81-9	[3][4][5]
Molecular Formula	C ₆ H ₅ BrFNO	[3][4]
Molecular Weight	206.01 g/mol	[4]
Appearance	Colorless oil	[2]
Density	~1.6 g/cm ³	[2][3]
Boiling Point	188.4 ± 35.0 °C at 760 mmHg	[2][3]

The Causality of Functional Group Effects

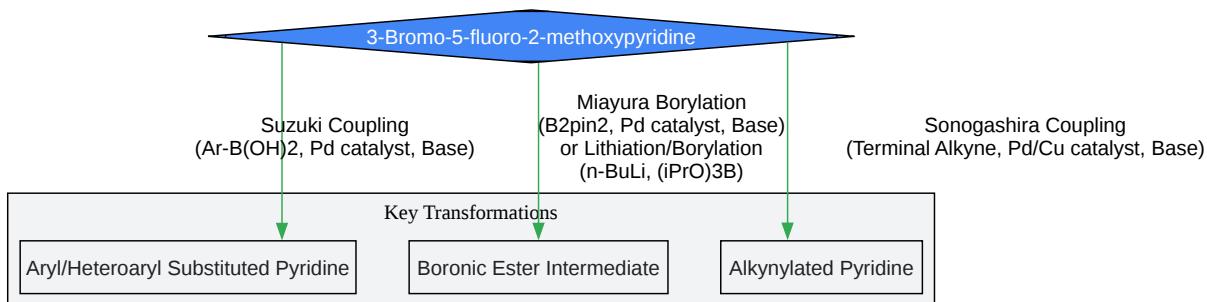
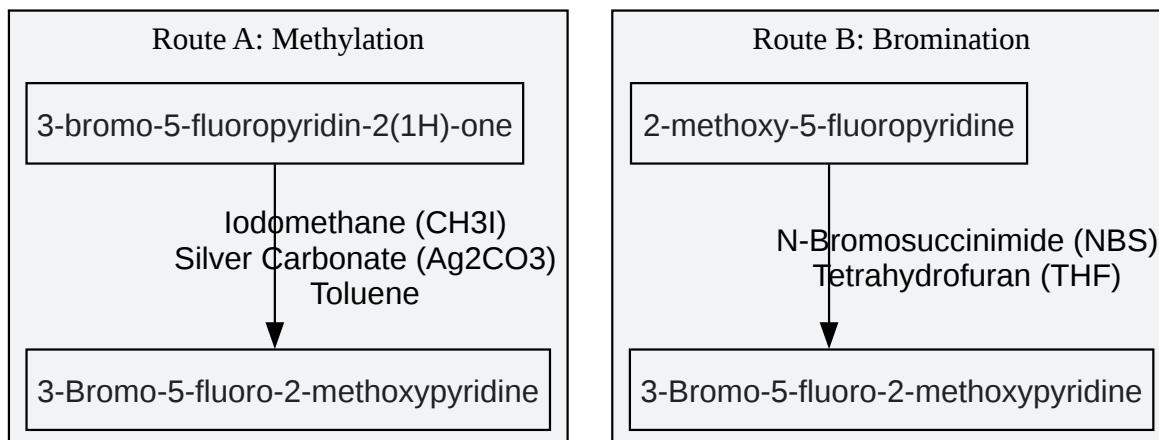
The utility of this molecule stems directly from the interplay of its three key substituents:

- Bromine (C3): The bromine atom at the 3-position is the primary reactive handle. Its position on the pyridine ring makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1][3] This allows for the facile and controlled introduction of molecular complexity, a critical step in building novel scaffolds. Furthermore, the bromine can undergo halogen-metal exchange to form organometallic intermediates, opening pathways for reactions with various electrophiles.[2]
- Fluorine (C5): The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and bioavailability.[6] Fluorine's high electronegativity can also modulate the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets.
- Methoxy Group (C2): The electron-donating methoxy group at the 2-position electronically influences the pyridine ring, affecting the reactivity of the other positions.[1] It can also play a role in the molecule's conformation and its ability to form hydrogen bonds, thereby impacting binding affinity to target proteins.

Validated Synthetic Strategies

The synthesis of **3-Bromo-5-fluoro-2-methoxypyridine** can be approached from different precursors, each with its own merits. The chosen route often depends on the availability and cost of starting materials. Below are two field-validated protocols.

Synthesis Workflow Overview



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